3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(1,5-dimethylpyrazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-5-7(9-10(6)2)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEZMCCJJHVLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 1,5 Dimethyl 1h Pyrazol 3 Yl Propanoic Acid and Its Chemical Precursors
Strategic Retrosynthetic Analysis of the Pyrazole-Propanoic Acid Scaffold
A retrosynthetic analysis of 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid reveals a logical pathway for its synthesis. The primary disconnection occurs at the C-C bond between the pyrazole (B372694) ring and the propanoic acid side chain. This suggests a functional group interconversion (FGI) approach, where the propanoic acid could be derived from a more easily installed precursor, such as an acetyl group, via reactions like the Willgerodt-Kindler reaction or haloform reaction followed by chain extension.
A further disconnection of the pyrazole ring itself points to the most common and established method for pyrazole synthesis: the Knorr pyrazole synthesis. beilstein-journals.org This involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. beilstein-journals.orgnih.gov For the target molecule, the required precursors are identified as a substituted 1,3-diketone (specifically, a derivative of pentane-2,4-dione or acetylacetone) and methylhydrazine. This retrosynthetic strategy forms the foundation for the forward synthesis, guiding the selection of starting materials and reaction sequences.
Established Synthetic Routes for the Pyrazole Core (e.g., Cyclocondensation Reactions)
The cornerstone of synthesizing the 1,5-dimethyl-1H-pyrazole core is the Paal-Knorr reaction, a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine. beilstein-journals.orgmdpi.com In the context of the target molecule, the reaction involves acetylacetone (B45752) (pentane-2,4-dione) and methylhydrazine. mdpi.com
The reaction proceeds via the initial formation of a hydrazone intermediate through the nucleophilic attack of one of the nitrogen atoms of methylhydrazine on one of the carbonyl carbons of acetylacetone. This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. The final step is a dehydration reaction, which results in the formation of the aromatic pyrazole ring. A significant challenge in this synthesis is controlling the regioselectivity, as the unsymmetrical methylhydrazine can react with the 1,3-diketone to form two possible regioisomers: 1,3-dimethyl- and 1,5-dimethyl-pyrazole. The reaction conditions can be tuned to favor the desired 1,5-dimethyl isomer. beilstein-journals.org
Optimizing reaction conditions is crucial for maximizing the yield and regioselectivity of the pyrazole ring formation. mdpi.com Key parameters that are frequently adjusted include the choice of catalyst, solvent, and temperature. While the reaction can proceed without a catalyst, acidic or basic conditions are often employed to accelerate the condensation and dehydration steps. mdpi.com
Gosselin and co-workers found that conducting the cyclocondensation of aryl hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylformamide (DMF) can yield better results than traditional protic solvents such as ethanol. nih.gov Furthermore, the use of Lewis acid catalysts, like lithium perchlorate (B79767) in ethylene (B1197577) glycol, has been shown to facilitate the reaction at room temperature, providing good to excellent yields. mdpi.com The choice of reagents and conditions significantly impacts the outcome, as summarized in the table below.
| Catalyst/Solvent System | Temperature | Yield (%) | Reference |
| Ethanol (no catalyst) | Reflux | Moderate | nih.gov |
| N,N-dimethylacetamide | Room Temp | 59-98% | mdpi.com |
| Lithium Perchlorate / Ethylene Glycol | Room Temp | 70-95% | mdpi.com |
| Nano-ZnO / Water | Reflux | High | researchgate.net |
| Microwave Irradiation (Solvent-free) | N/A | High | mdpi.commdpi.com |
This table presents a summary of various conditions used for pyrazole synthesis, demonstrating the impact of different catalysts and energy sources on reaction efficiency.
Once the 1,5-dimethyl-1H-pyrazole core is synthesized, the next critical step is the introduction of the propanoic acid side chain at the C3 position. Direct C-H functionalization of the pyrazole ring is a powerful strategy. researchgate.netrsc.org One common approach is through a Friedel-Crafts acylation reaction. The pyrazole ring can be acylated with an appropriate acylating agent, such as propionyl chloride or propanoic anhydride, in the presence of a Lewis acid catalyst to install a propyl ketone group at the C3 position. This ketone can then be transformed into the desired carboxylic acid through various methods, such as the haloform reaction followed by acidification.
Alternatively, transition-metal-catalyzed cross-coupling reactions provide a versatile method for functionalizing pre-halogenated pyrazoles. rsc.org For instance, a 3-bromo-1,5-dimethyl-1H-pyrazole could undergo a Heck or Sonogashira coupling reaction with a suitable three-carbon building block, which is then subsequently converted to the propanoic acid moiety.
Novel and Green Chemistry Approaches in the Synthesis of Related Pyrazole Derivatives
In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. nih.gov For pyrazole derivatives, this has led to the exploration of novel and green chemistry approaches that minimize waste, avoid hazardous reagents, and reduce energy consumption. nih.govresearchgate.net
Key green strategies include:
Microwave-assisted synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating. mdpi.comresearchgate.net
Ultrasonic irradiation: Sonication is another energy-efficient technique used to accelerate reactions, particularly in heterogeneous systems. researchgate.netbenthamdirect.com
Green Solvents: The use of environmentally benign solvents like water or ethanol, or performing reactions under solvent-free conditions, significantly reduces the environmental impact. researchgate.netbenthamdirect.com
Recyclable Catalysts: Employing solid-supported or heterogeneous catalysts, such as nano-ZnO or Amberlyst resin, simplifies product purification and allows for the catalyst to be recovered and reused. researchgate.netresearchgate.net
Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form the final product, are highly atom-economical and efficient, reducing the number of synthetic steps and purification processes. nih.gov
These green methodologies are not only ecologically advantageous but also often offer economic benefits through increased efficiency and reduced waste treatment costs. nih.gov
Considerations for Reaction Yield Optimization and Scalability in Laboratory Synthesis
Transitioning a synthetic route from a small-scale laboratory setting to a larger, preparative scale requires careful consideration of several factors to maintain high yields and ensure safety and practicality. For the synthesis of pyrazole derivatives, scalability can be enhanced through flow chemistry techniques. nih.gov Flow chemistry offers precise control over reaction parameters like temperature and residence time, improves heat transfer, and allows for the safe handling of potentially hazardous intermediates like diazo compounds, which can be generated and consumed in situ. nih.gov
Exploration of Stereoselective Synthesis (if applicable to specific analogs)
While this compound itself is an achiral molecule, the synthesis of its analogs or derivatives may require control over stereochemistry. The field of asymmetric synthesis has been successfully applied to pyrazole-containing scaffolds, particularly for creating chiral centers in side chains or for constructing fused-ring systems. rwth-aachen.de
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of functionalized pyrazoles. acs.org For instance, bifunctional aminothiourea catalysts have been used for the stereoselective Michael addition of pyrazolones to β-nitroalkenes. rwth-aachen.de Similarly, N-heterocyclic carbene (NHC) catalyzed reactions between pyrazolones and α,β-unsaturated aldehydes can produce dihydropyranone-fused pyrazoles with good yields and high enantioselectivity. acs.org These methods allow for the creation of complex, biologically active molecules with specific three-dimensional arrangements, which is often crucial for their pharmacological function. The development of regio- and stereoselective switchable synthesis methods further expands the toolbox for creating diverse N-functionalized pyrazoles. nih.gov
Advanced Structural Elucidation and Conformational Analysis
Application of High-Resolution Spectroscopic Techniques for Structural Confirmation (e.g., 2D NMR, High-Resolution Mass Spectrometry)
High-resolution spectroscopic methods are indispensable for the initial structural verification of novel compounds. While a complete dataset for 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid is not publicly available, its structural confirmation would rely on techniques analogous to those used for similar pyrazole (B372694) derivatives. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone of structural elucidation. For the title compound, 1D NMR (¹H and ¹³C) would provide primary evidence of the key functional groups. The ¹H NMR spectrum is expected to show distinct singlets for the two methyl groups (N-CH₃ and C-CH₃), a singlet for the lone proton on the pyrazole ring (C4-H), and two triplet signals for the methylene (B1212753) protons (-CH₂CH₂-) of the propanoic acid side chain. The acidic proton of the carboxyl group may appear as a broad singlet.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
| N1-CH₃ | ~3.7 | ~35 | C5, N1 |
| C5-CH₃ | ~2.2 | ~11 | C4, C5 |
| C4-H | ~6.0 | ~105 | C3, C5 |
| C3-CH₂- | ~2.8 | ~25 | C3, C4, C=O |
| -CH₂-COOH | ~2.6 | ~34 | C3, C=O |
| -COOH | Broad | ~175 | - |
| Predicted shifts are estimates based on typical values for substituted pyrazoles. |
High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, allowing for the determination of the elemental formula with high confidence. acs.org Using a technique like electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺. The fragmentation pattern under electron impact (EI) or collision-induced dissociation (CID) would further corroborate the structure. The fragmentation of pyrazoles often involves cleavage of the N-N bond and characteristic losses from side chains. rsc.orgresearchgate.net For the title compound, key fragments would likely arise from the loss of water (H₂O), carbon dioxide (CO₂), and cleavage of the propanoic acid side chain. researchgate.netmdpi.com
X-ray Crystallography for Determination of Solid-State Conformation and Absolute Configuration
Single-crystal X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, analysis of related compounds like pyrazole-4-carboxylic acid allows for well-founded predictions. fu-berlin.denih.gov
The solid-state conformation would reveal the precise geometry of the pyrazole ring and the orientation of the propanoic acid side chain relative to the heterocyclic core. Of particular interest is the dihedral angle between the plane of the pyrazole ring and the plane of the carboxylic acid group.
A crucial feature revealed by crystallography is the network of intermolecular interactions. Carboxylic acids are well known to form strong hydrogen-bonded dimers. mdpi.com In the case of pyrazole-carboxylic acids, a common and highly stable motif is a hydrogen-bonded ribbon or chain where the carboxylic acid group of one molecule interacts with the pyridine-like nitrogen (N2) of an adjacent pyrazole ring. fu-berlin.denih.govnih.gov This O-H···N hydrogen bond is a primary driver of the crystal packing. Additional weaker interactions, such as C-H···O and π-π stacking, may also contribute to the stability of the crystal lattice. researchgate.netsemanticscholar.org
The molecule itself is achiral and therefore does not have an absolute configuration. However, if it were to crystallize in a chiral space group, enantiomeric crystals could form.
Table 2: Typical Hydrogen Bond Geometries in Pyrazole-Carboxylic Acid Crystal Structures.
| Donor (D) | Acceptor (A) | D-H···A Interaction | D···A Distance (Å) | D-H···A Angle (°) | Reference Compound |
| O-H | N (pyrazole) | Carboxylic acid to Pyrazole | ~2.6 - 2.8 | ~170 - 180 | Pyrazole-4-carboxylic acid fu-berlin.denih.gov |
| N-H | O (carbonyl) | Pyrazole to Carboxylic acid | ~2.7 - 2.9 | ~150 - 170 | Pyrazole-4-carboxylic acid fu-berlin.denih.gov |
| Data is illustrative of the types of interactions expected. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Intermolecular Interaction Analysis
Key expected vibrational modes include:
O-H Stretch: A very broad and intense absorption band in the FTIR spectrum, typically centered around 2500–3300 cm⁻¹, is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer or chain. mdpi.com
C-H Stretches: Aromatic C-H stretching from the pyrazole ring is expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear in the 2850–3000 cm⁻¹ region. nih.gov
C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band in the FTIR spectrum. Its exact position is sensitive to hydrogen bonding; in a strongly hydrogen-bonded dimer or chain, it typically appears between 1680–1710 cm⁻¹. nih.gov
C=C and C=N Stretches: Vibrations associated with the pyrazole ring are expected in the 1400–1600 cm⁻¹ region. researchgate.net
CH₃/CH₂ Bending: Bending (scissoring, rocking) modes for the methyl and methylene groups will be present in the 1350-1470 cm⁻¹ range. nih.gov
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the pyrazole ring and C-C backbone, which may be weak in the FTIR spectrum. nih.gov The combined use of both techniques provides a comprehensive vibrational profile of the molecule. rsc.org
Table 3: Characteristic Vibrational Frequencies for this compound (Predicted).
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |
| O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |
| C-H stretch (aromatic) | 3050 - 3150 | Medium | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O stretch (H-bonded) | 1680 - 1710 | Strong | Medium |
| C=N/C=C ring stretches | 1400 - 1600 | Medium-Strong | Strong |
| CH₂/CH₃ bending | 1350 - 1470 | Medium | Medium |
| Frequencies are based on data from analogous compounds like 3,5-dimethylpyrazole (B48361) and pyrazole carboxylic acids. nih.govmdpi.com |
Computational Probing of Conformational Landscape and Tautomeric Equilibria
Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for exploring molecular properties that can be difficult to probe experimentally. eurasianjournals.comeurasianjournals.com For this compound, computational methods can be used to map its conformational landscape and investigate tautomeric possibilities.
Conformational Analysis: The primary source of conformational flexibility in this molecule is the rotation around the C3-C(α) and C(α)-C(β) single bonds of the propanoic acid side chain. A potential energy surface (PES) scan can be performed by systematically rotating these bonds to identify low-energy conformers. unibo.it These calculations can predict the most stable arrangement of the side chain relative to the pyrazole ring, considering factors like steric hindrance and potential weak intramolecular interactions. The results of such an analysis are crucial for interpreting experimental data, such as NMR coupling constants, and for understanding how the molecule might interact with biological targets. nih.govnih.gov
Tautomeric Equilibria: Prototropic tautomerism is a key feature of N-unsubstituted pyrazoles. researchgate.netfu-berlin.de However, in this compound, the nitrogen at the N1 position is substituted with a methyl group, which quenches the most common form of annular tautomerism. nih.gov While other less common tautomers (e.g., involving the side chain) are theoretically possible, DFT calculations would confirm that the depicted N-methylated aromatic form is overwhelmingly the most stable tautomer. nih.govdntb.gov.ua These calculations typically involve optimizing the geometry of all possible tautomers and comparing their relative Gibbs free energies.
Analysis of Substituent Effects on Molecular Geometry and Electronic Structure
Effects on Molecular Geometry:
N1-Methyl Group: N-substitution prevents the formation of intermolecular N-H···N hydrogen bonds that are characteristic of unsubstituted pyrazoles, instead directing intermolecular interactions towards the N2 atom and the propanoic acid group. researchgate.net
C5-Methyl Group: This electron-donating group can subtly influence the bond lengths and angles within the pyrazole ring and may provide steric influence on the N1-methyl group.
C3-Propanoic Acid Group: This group acts as both a hydrogen bond donor and acceptor, dominating the intermolecular interactions in the solid state. As an electron-withdrawing group (relative to hydrogen), it influences the electronic distribution within the pyrazole ring. nih.gov
Theoretical and Computational Investigations
Quantum Chemical Calculations: Electronic Structure, Frontier Molecular Orbitals (FMOs), and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the electronic behavior of 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid. These calculations can reveal the distribution of electrons within the molecule, its reactivity, and its spectroscopic properties.
Electronic Structure: The electronic structure of a molecule is described by the arrangement of its electrons in various energy levels. For this compound, the pyrazole (B372694) ring, with its two nitrogen atoms, significantly influences the electron density distribution. The lone pairs on the nitrogen atoms and the π-system of the ring are key features of its electronic landscape. The propanoic acid side chain, with its electron-withdrawing carboxylic acid group, further modifies this distribution.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. jcsp.org.pk The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. jcsp.org.pkiaea.org For pyrazole derivatives, the HOMO is often localized on the pyrazole ring, indicating that this is the likely site for electrophilic attack. jcsp.org.pk Conversely, the LUMO may be distributed over the ring and the side chain, suggesting potential sites for nucleophilic attack.
Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual Density Functional Theory (DFT), provide a framework for understanding and predicting reactivity. mdpi.com
| Reactivity Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating a higher propensity for chemical reactions. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
These descriptors can be used to compare the reactivity of this compound with other related compounds and to predict its behavior in different chemical environments.
Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions
While quantum chemical calculations provide insights into the electronic properties of a single, static molecule, molecular dynamics (MD) simulations offer a dynamic perspective on its behavior over time. MD simulations can be used to explore the conformational landscape of this compound and its interactions with solvent molecules. nih.govnih.gov
Conformational Stability: The propanoic acid side chain of this compound has several rotatable bonds, allowing the molecule to adopt various conformations. MD simulations can identify the most stable conformations by exploring the potential energy surface of the molecule. This information is crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformation in isolation.
Solvent Interactions: The behavior of a molecule is significantly influenced by its environment. MD simulations can explicitly model the interactions between this compound and solvent molecules, such as water. These simulations can reveal the formation of hydrogen bonds between the carboxylic acid group and water, as well as hydrophobic interactions involving the dimethyl-pyrazole moiety. Understanding these interactions is essential for predicting the solubility and bioavailability of the compound.
In Silico Prediction of Potential Biological Targets and Ligand-Receptor Interaction Profiles (e.g., Molecular Docking Studies)
The structural features of this compound, particularly the substituted pyrazole ring, are found in many biologically active compounds. nih.govnih.gov This suggests that it may have the potential to interact with various biological targets. In silico methods, such as molecular docking, can be used to predict these potential interactions.
Potential Biological Targets: Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.gov This is often due to their ability to inhibit specific enzymes or to modulate the function of receptors. By comparing the structure of this compound to known active compounds, it is possible to hypothesize potential biological targets. For example, the pyrazole scaffold is a key component of COX-2 inhibitors.
Molecular Docking Studies: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net This method can be used to screen a library of potential biological targets and to identify those with the highest binding affinity for this compound. The docking results can provide a detailed picture of the ligand-receptor interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. rdd.edu.iq This information is invaluable for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent analogues.
| Potential Target Class | Rationale based on Pyrazole Core | Key Interactions |
| Kinases | The pyrazole ring can act as a hinge-binding motif. | Hydrogen bonding with backbone atoms in the hinge region. |
| Cyclooxygenases (COX) | The pyrazole scaffold is present in known COX inhibitors. | Interactions with the hydrophobic channel and the active site residues. |
| Carbonic Anhydrases | Sulfonamide-bearing pyrazoles are known inhibitors. nih.gov | Coordination with the zinc ion in the active site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov A QSAR model can be developed for hypothetical analogues of this compound to predict their activity and to guide the synthesis of new compounds with improved properties.
To build a QSAR model, a set of analogues with known biological activity is required. For each analogue, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods, such as multiple linear regression or partial least squares, are then used to develop an equation that relates the descriptors to the activity.
For hypothetical analogues of this compound, a QSAR model could be used to explore the effects of different substituents on the pyrazole ring or the propanoic acid side chain. This would allow for the in silico design of new compounds with potentially enhanced activity before committing to their chemical synthesis.
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method that can be used to study the mechanisms and energetics of chemical reactions. iaea.orgnih.gov For this compound, DFT can be employed to investigate various potential reactions, such as its synthesis or its metabolic degradation.
Chemical Reactivity and Derivatization Strategies
Functional Group Interconversions of the Carboxylic Acid Moiety (e.g., Esterification, Amidation, Reduction)
The propanoic acid side chain is a prime site for functional group interconversions, allowing for the synthesis of esters, amides, and alcohols, thereby modulating the compound's physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard Fischer esterification conditions, which involve reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH), are generally effective. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. masterorganicchemistry.com The rate and yield of esterification can be influenced by temperature, catalyst concentration, and the steric bulk of the alcohol used. ceon.rsresearchgate.net For instance, increasing the temperature from 35°C to 65°C can significantly increase the reaction rate and yield of propyl propanoate from propanoic acid. ceon.rs
Amidation: Amide derivatives are readily synthesized by first activating the carboxylic acid. A common method involves converting the carboxylic acid to its more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netniscpr.res.in The resulting acid chloride can then be treated with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like Hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an amine, avoiding the need for the harsh conditions of acid chloride formation. nih.gov
Reduction: The carboxylic acid group can be reduced to the corresponding primary alcohol, 3-(1,5-dimethyl-1H-pyrazol-3-yl)propan-1-ol. This transformation extends the synthetic possibilities, providing a precursor for further functionalization. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder and more selective methods are often preferred. One such method is manganese(I)-catalyzed hydrosilylation, which uses a catalyst like [MnBr(CO)₅] and a silane (B1218182) reducing agent such as phenylsilane (B129415) (PhSiH₃) under relatively mild conditions. nih.gov This method has been shown to be effective for a wide range of carboxylic acids, including those with heterocyclic moieties. nih.gov Biocatalytic approaches, using microorganisms like Thermoanaerobacter, have also been reported for the reduction of propionate (B1217596) to 1-propanol, offering a green chemistry alternative. nih.gov
Table 1: Summary of Functional Group Interconversions
| Transformation | Reagents and Conditions | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄), Heat | Ester (-COOR) |
Regioselective Modifications of the Pyrazole (B372694) Ring System and their Influence on Reactivity
The 1,5-dimethyl-1H-pyrazole ring is generally stable and aromatic in nature. The existing methyl groups at the N1 and C5 positions direct the regioselectivity of further modifications. The only available position for substitution on the pyrazole ring is the C4 position. Electrophilic substitution reactions, such as halogenation or nitration, would be expected to occur at this C4 position, which is activated by the two adjacent ring nitrogens.
The introduction of substituents at the C4 position can significantly influence the electronic properties and reactivity of the entire molecule. For example, introducing an electron-withdrawing group (e.g., -NO₂) would decrease the electron density of the pyrazole ring, making it less susceptible to further electrophilic attack but potentially activating it for nucleophilic aromatic substitution under certain conditions. Conversely, an electron-donating group would increase the ring's electron density. These modifications can also sterically hinder the adjacent C3 and C5 positions, potentially influencing the reactivity of the propanoic acid side chain.
Synthesis of Analogues and Homologues for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationship (SAR), a systematic synthesis of analogues and homologues is essential. This involves modifying the three main components of the molecule: the pyrazole core, the propanoic acid side chain, and the substituents on the ring.
Pyrazole Ring Analogues: The methyl groups at the N1 and C5 positions can be replaced with other alkyl or aryl groups to probe the impact of steric bulk and electronic effects. For instance, replacing the N1-methyl with a larger group like a benzyl (B1604629) or phenyl group could explore new binding interactions in a biological target.
Side Chain Homologation and Variation: The length of the propanoic acid chain can be varied. Homologues such as acetic acid (one carbon shorter) or butanoic acid (one carbon longer) derivatives can be synthesized to determine the optimal distance between the pyrazole ring and the carboxylic acid terminus. The flexibility of the chain can also be altered by introducing double bonds or branching.
Systematic Substitution: As discussed in the previous section, the C4 position of the pyrazole ring is a key point for diversification. A library of compounds can be generated by introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro, amino groups) at this position to systematically probe the effects of electronics and sterics on activity.
The synthesis of these analogues often involves multi-step sequences starting from different pyrazole precursors or employing post-synthesis modifications of the parent compound.
Click Chemistry and Bioconjugation Approaches for Chemical Biology Probes
The structure of 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid can be adapted for use in chemical biology by incorporating handles for "click chemistry" or bioconjugation. To achieve this, the parent molecule would first need to be functionalized with a group suitable for these reactions, such as an azide (B81097) or a terminal alkyne.
For example, the carboxylic acid could be converted into an amide using a linker molecule that contains a terminal alkyne or azide. This modified probe could then be covalently attached to a biomolecule (like a protein or nucleic acid) that has been tagged with a complementary functional group (an azide or alkyne, respectively) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier example of click chemistry. This strategy allows for the specific labeling of biological targets to study their function, localization, and interactions within a complex biological system.
C-H Activation and Late-Stage Functionalization for Structural Diversification
Late-stage functionalization via C-H activation is a powerful strategy for introducing structural diversity into complex molecules without the need for de novo synthesis. For this compound, C-H activation could potentially be directed to several positions.
The most likely site for C-H activation on the pyrazole ring is the C4 position, given its electronic properties. Transition-metal catalysis (e.g., using palladium, rhodium, or iridium catalysts) could be employed to directly install new carbon-carbon or carbon-heteroatom bonds at this position. The carboxylic acid group itself can act as a directing group to facilitate regioselective C-H activation at specific positions on the pyrazole ring or even on the N-methyl group, although the latter is generally less reactive. This approach allows for the rapid generation of a library of analogues from a common intermediate, which is highly valuable for accelerating the drug discovery process.
Biological Activity Profiling and Mechanistic Elucidation Excluding Human Clinical Data
In Vitro Assays for Receptor Binding, Enzyme Inhibition, and Cellular Pathway Modulation
Derivatives of pyrazole-3-propanoic acid have demonstrated a range of in vitro activities. For instance, certain pyrazole (B372694) derivatives have been investigated for their inhibitory effects on various enzymes. One study highlighted that (S)-alpha-Amino-1H-pyrazole-3-propanoic acid shows competitive inhibition of Glutamate Decarboxylase (GAD) with a Ki of 12.3 μM and also reduces the catalytic activity of Dihydroorotate Dehydrogenase (DHODH) by 40% at a concentration of 50 µM. vulcanchem.com
Furthermore, some pyrazole hydrazone derivatives have been shown to possess α-glucosidase inhibitory activity. tandfonline.com The pyrazole scaffold is a key feature in many compounds designed to interact with specific biological targets. For example, the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors within the ATP-binding pockets of kinases. vulcanchem.com Derivatives with fluorophenyl groups at the 1-position have exhibited IC50 values as low as 8 nM against EGFR kinase. vulcanchem.com
It is important to note that the specific substitution pattern of 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid, with methyl groups at the N1 and C5 positions and a propanoic acid at the C3 position, will uniquely influence its electronic and steric properties, and thus its interaction with biological targets. Without direct experimental data, any potential for similar activities remains speculative.
Investigation of Molecular Targets and Downstream Signaling Cascades in Cell-Based Models
In cell-based models, various pyrazole derivatives have been shown to modulate cellular pathways. For example, (S)-alpha-Amino-1H-pyrazole-3-propanoic acid has been reported to induce apoptosis in MCF-7 breast cancer cells in a dose-dependent manner, with an EC50 of 45 µM, through a mechanism involving mitochondrial depolarization and activation of caspase-3. vulcanchem.com
Other pyrazole derivatives have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines. For instance, certain pyrazolo-thiazole substituted pyridines containing a 1,5-dimethyl-1H-pyrazol-3-yl moiety have shown cytotoxic activity against prostate (PC-3), lung (NCI-H460), and cervical (HeLa) cancer cell lines. nih.gov
Pharmacological Characterization in Non-Human In Vivo Models (e.g., Rodent or Zebrafish Models for Proof-of-Concept)
While no in vivo data exists for this compound, studies on related compounds provide some insights into the potential for in vivo activity. For example, some vicinal diaryl-substituted pyrazole derivatives have demonstrated antitumor activity in mouse xenograft models of hepatocellular and breast cancer, with inhibition rates ranging from 40% to 85%. acs.org These studies suggest that the pyrazole scaffold can be a component of molecules with significant in vivo efficacy. The specific nature and placement of substituents on the pyrazole ring are critical for achieving this activity.
Structure-Activity Relationship (SAR) Studies to Identify Key Pharmacophores
Structure-activity relationship (SAR) studies on various classes of pyrazole derivatives have highlighted the importance of the substitution pattern on the pyrazole ring for biological activity. For instance, in a series of pyrazole derivatives targeting CYP2E1, the presence and location of substituents on the pyrazole ring were found to be critical for binding affinity. nih.gov Specifically, a methyl group at position 3 or 4 improved affinity, whereas methyl groups at both the 3 and 5 positions blocked binding to the catalytic site. nih.gov
In another study, the pyrazole ring was identified as an essential structural component for the activity of certain pharmaceuticals. researchgate.net The inclusion of the pyrazole ring system in potential DPP-IV inhibitors was found to facilitate π-cation interactions with key amino acid residues in the active site. researchgate.net
These SAR studies underscore the principle that even minor changes to the substitution pattern of the pyrazole ring can have a significant impact on biological activity. The specific arrangement of a 1,5-dimethyl substitution in conjunction with a 3-propanoic acid moiety would therefore be expected to have a distinct pharmacological profile that cannot be directly inferred from existing SAR data of other pyrazole series.
Metabolic Stability and Biotransformation Studies in Subcellular Fractions (e.g., Microsomes) and Non-Human Hepatocytes
The metabolic fate of pyrazole-containing compounds is influenced by the substituents on the ring. The pyrazole ring itself can be subject to various metabolic transformations. In general, N-substituted pyrazoles can undergo N-dealkylation. hyphadiscovery.com The pyrazole ring is also susceptible to oxidation, which can lead to ring opening. hyphadiscovery.com
Studies on the metabolism of pyrazole in rats have identified several urinary metabolites, including N-glucuronides. psu.edu The metabolism of pyrazole can also involve ring hydroxylation and N-oxidation. psu.edu The presence of methyl groups, as in this compound, would likely influence the primary sites of metabolism, potentially through oxidation of the methyl groups.
In a study of a BACE1 inhibitor containing a pyrimidine (B1678525) ring, an interesting biotransformation to a pyrazole metabolite was observed in rat hepatocytes and liver microsomes, a process mediated by cytochrome P450 enzymes. psu.edu This highlights the complex metabolic pathways that pyrazole-related structures can undergo.
Elucidation of Mechanisms of Action through Advanced Omics Technologies (e.g., Proteomics, Metabolomics)
There is no information available from omics technologies for this compound. In general, proteomics and metabolomics studies are employed to gain a broader understanding of the cellular pathways affected by a compound and to identify its protein targets. Such studies on bioactive pyrazole derivatives could reveal novel mechanisms of action and off-target effects.
Applications in Chemical Biology and Research Potential
Development as Chemical Probes for Investigating Biological Processes
The pyrazole (B372694) scaffold is a cornerstone in the design of chemical probes for exploring complex biological systems. benthamdirect.com The inherent structural features of pyrazole derivatives, such as their capacity for hydrogen bonding and diverse substitution patterns, make them ideal for creating targeted molecules that can modulate or label biological targets. benthamdirect.comnih.gov For instance, pyrazole-based structures have been successfully developed as fluorescent probes for bioimaging applications, allowing for the detection and visualization of specific ions, molecules, or cellular organelles. benthamdirect.comrsc.org
While direct studies on 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid as a probe are not extensively documented, its framework is analogous to those used in creating potent and selective probes for challenging targets. A notable example is the design of pyrazole-containing diazide probes for histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation. These probes help in identifying the binding interactions and functional roles of specific HDAC isoforms. The core structure of this compound, with its defined substitution and carboxylic acid handle, offers a strategic starting point for the synthesis of similar targeted probes to investigate other enzyme families or cellular pathways.
Utility in Lead Optimization and Preclinical Drug Discovery Programs
In drug discovery, lead optimization is the iterative process of refining a promising initial compound (a "hit" or "lead") to enhance its efficacy, selectivity, and pharmacokinetic properties. The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. nih.govorientjchem.org The this compound structure serves as a valuable building block in this context.
A compelling case study is the development of inhibitors for the αvβ6 integrin, a protein implicated in fibrotic diseases like idiopathic pulmonary fibrosis. In the design of the clinical candidate GSK3008348, a complex derivative, the 3,5-dimethyl pyrazole moiety was found to be critical for achieving the highest selectivity for the target integrin. This specific substitution pattern on the pyrazole ring was superior to other heterocyclic options, contributing to high affinity and favorable safety and pharmacokinetic profiles. The propanoic acid-like linker in these molecules serves to correctly position the pharmacophores for optimal binding.
Similarly, in the optimization of inhibitors for lysine-specific demethylase 5 (KDM5), a pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was systematically modified to yield potent, selective, and orally bioavailable drug candidates. This demonstrates how the pyrazole core can be embedded in more complex systems and fine-tuned to achieve desired preclinical properties. These examples underscore the utility of the dimethyl-pyrazole-propanoic acid motif as a foundational element in constructing sophisticated therapeutic agents.
Table 1: Examples of Pyrazole-Containing Scaffolds in Lead Optimization
| Compound/Scaffold Class | Therapeutic Target | Role of the Pyrazole Moiety |
| 3-Aryl(pyrrolidin-1-yl)butanoic acids | αvβ6 integrin | The 3,5-dimethyl pyrazole substitution provides the highest selectivity and contributes to favorable pharmacokinetic characteristics. benthamdirect.com |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | KDM5 (Histone Demethylase) | Serves as the core scaffold that is systematically modified to improve potency, selectivity, and oral bioavailability. |
Exploration as a Scaffold for Rational Drug Design and Ligand Development
Rational drug design relies on understanding the three-dimensional structure of a biological target to create ligands that bind with high affinity and specificity. The this compound scaffold offers several advantages for this approach. The pyrazole ring is aromatic and rigid, providing a stable platform for the precise spatial arrangement of functional groups. researchgate.net The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group in related pyrazoles can be a hydrogen bond donor. researchgate.netresearchgate.net
The propanoic acid chain introduces flexibility and a key functional group (carboxylic acid) that can engage in ionic interactions or serve as a covalent attachment point. The dimethyl substitutions on the pyrazole ring are not merely passive additions; they can enhance binding affinity through hydrophobic interactions and, as seen with integrin inhibitors, can impart crucial selectivity by sterically preventing binding to off-target proteins. benthamdirect.com
The versatility of this scaffold is further highlighted in the design of novel inhibitors for Polo-like kinase 1 (PLK1), a target in cancer therapy. Researchers have used hybridized 3D-QSAR models to design new pyrazole-based scaffolds, demonstrating the predictive power of computational methods in leveraging the pyrazole core for targeted ligand development. The structural features of this compound make it an excellent candidate for such in silico and synthetic explorations against a wide array of biological targets.
Potential Contributions to Materials Science and Supramolecular Chemistry
Beyond biology, the structural attributes of this compound lend themselves to applications in materials science. The pyrazole ring and the carboxylic acid group are both excellent coordinating moieties for metal ions, making this compound a suitable ligand for the construction of metal-organic frameworks (MOFs). researchgate.netdigitellinc.com MOFs are crystalline, porous materials with vast potential in gas storage, catalysis, and sensing. researchgate.net The combination of the nitrogen-based heterocycle and the carboxylate linker can be used to build robust frameworks with tailored pore sizes and functionalities. researchgate.netrsc.org
In supramolecular chemistry, the pyrazole N-H group (in unsubstituted pyrazoles) is known to form strong hydrogen bonds, leading to the self-assembly of dimers, trimers, and other ordered structures. researchgate.net While the N1 position in the target compound is substituted, the remaining N2 atom and the carboxylic acid group can still participate in complex intermolecular interactions, guiding the formation of novel supramolecular architectures. Furthermore, pyrazole derivatives have been shown to possess excellent fluorescent properties, which can be harnessed to create chemical sensors or advanced optical materials. rsc.orgnih.govresearchgate.net The specific electronic properties of the 1,5-dimethylpyrazole (B184060) ring could be exploited to develop new fluorophores. benthamdirect.comrsc.org
Role in Advancing Fundamental Understanding of Pyrazole Chemistry and Biological Interactions
Pyrazoles are a cornerstone of heterocyclic chemistry, and studying derivatives like this compound contributes to a deeper understanding of their fundamental properties. nih.govresearchgate.net The reactivity of the pyrazole ring is influenced by its substituents; electrophilic substitution typically occurs at the C4 position, while the nitrogen atoms govern its coordinating and hydrogen-bonding behavior. researchgate.net The presence of two methyl groups at the C1 and C5 positions in the target compound significantly influences its electronic distribution, solubility, and steric profile compared to unsubstituted pyrazole.
Investigating how this specific substitution pattern affects biological activity provides valuable structure-activity relationship (SAR) data. For example, the discovery that the 3,5-dimethylpyrazole (B48361) unit was key to the selectivity of an αvβ6 integrin inhibitor offers fundamental insights into the molecular recognition between pyrazole-based ligands and their protein targets. benthamdirect.com Each new study on such a molecule adds to the collective knowledge base, enabling chemists and biologists to better predict how pyrazole-containing molecules will behave, thereby accelerating the development of new drugs, materials, and chemical tools. researchgate.netbiosynth.com
Future Research Directions and Emerging Avenues
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by enabling rapid and cost-effective prediction of molecular properties and biological activities. For 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid and its analogues, computational chemistry offers a powerful toolkit to accelerate development. eurasianjournals.com
Future research will likely focus on developing sophisticated Quantitative Structure-Activity Relationship (QSAR) models. nih.gov By employing algorithms like artificial neural networks (ANN) and random forests, researchers can analyze large datasets of pyrazole (B372694) derivatives to predict their antitumor, anti-inflammatory, or other activities based on their structural features. nih.gov Molecular modeling techniques, such as docking studies, can predict the binding affinity and interaction patterns of this compound with various biological targets. eurasianjournals.com Furthermore, molecular dynamics simulations can explore its dynamic behavior and conformational flexibility, providing deeper insights into its mechanism of action. eurasianjournals.comeurasianjournals.com
These predictive models will guide the rational design of new derivatives with enhanced potency, improved selectivity, and optimized pharmacokinetic profiles, significantly reducing the time and resources required for experimental screening. eurasianjournals.comnih.gov A key future direction will be the development of more accurate force fields and the integration of multi-scale modeling approaches to improve the predictive power of these computational tools. eurasianjournals.com
Development of Novel and Sustainable Synthetic Methodologies
While classical methods for pyrazole synthesis are well-established, future research will prioritize the development of more efficient, economical, and environmentally friendly synthetic routes for this compound and related compounds. ias.ac.inresearchgate.net The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing.
Emerging avenues include:
Multicomponent Reactions (MCRs): One-pot syntheses that combine multiple reactants in a single step are highly efficient, reducing waste and simplifying purification processes. ias.ac.inresearchgate.net Adapting MCRs for the synthesis of functionalized pyrazolepropanoic acids is a promising area of exploration.
Catalytic Innovations: The use of novel catalysts, including transition-metal catalysts, molecular iodine, or heterogeneous catalysts like nano SnO2, can improve reaction yields and selectivity under milder conditions. mdpi.comresearchgate.net Metal-free synthetic approaches are also gaining traction for their reduced environmental impact. mdpi.com
Alternative Energy Sources: Microwave-assisted and ultrasound-assisted reactions can significantly shorten reaction times and improve yields compared to conventional heating methods. ias.ac.in
These advanced methodologies not only enhance synthetic efficiency but also contribute to the sustainability of pharmaceutical production. researchgate.net
| Synthetic Strategy | Description | Potential Advantage for Pyrazole Synthesis |
| One-Pot Multicomponent Reactions | Multiple reactants are combined in a single vessel to form the final product through a cascade of reactions. researchgate.net | Reduces steps, purification, and waste; increases overall efficiency. ias.ac.in |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times. ias.ac.in | Rapid, efficient, and can lead to higher yields and cleaner products. mdpi.com |
| Metal-Free Catalysis | Employs non-metallic catalysts, such as molecular iodine or organic catalysts, to facilitate reactions. mdpi.com | Avoids toxic heavy metal contamination and simplifies product purification. |
| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), such as nano SnO2. researchgate.net | Easy separation and recycling of the catalyst, promoting sustainability. researchgate.net |
Targeted Screening for Underexplored Biological Activities
The pyrazole scaffold is known for its pleiotropic pharmacological effects, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties, among others. researchgate.netmdpi.comejbps.com While this compound may have known activities, a significant opportunity lies in screening it against a broader and more diverse range of biological targets.
Future research should employ high-throughput screening (HTS) to evaluate the compound and a library of its derivatives against panels of enzymes, receptors, and cell lines associated with various diseases. researchgate.net This could uncover entirely new therapeutic applications. For instance, given the known activity of some pyrazoles as inhibitors of enzymes like topoisomerases or kinases, screening for such activities could be a fruitful avenue. nih.govnih.gov Other potential areas for exploration include screening for antileishmanial, neuroprotective, or unique antibacterial activities. nih.govfrontiersin.orgresearchgate.net
| Pyrazole Derivative Class | Reported Biological Activity | Potential Implication for Screening |
| Pyrazolo[3,4-d]pyrimidines | Potent anti-tumor activity. nih.gov | Screening against various cancer cell lines and oncogenic kinases. |
| Thiophene–pyrazole hybrids | Gastrointestinal-safe anti-inflammatory agents. mdpi.com | Evaluation in models of inflammatory diseases like arthritis or IBD. |
| Imidazo[4,5-b]pyridines (pyrazole-based) | FLT3/Aurora inhibitory activity with antiproliferative effects. nih.gov | Targeted screening against hematological malignancies. |
| Tetrahydroindazole analogs | Inhibition of bacterial type II topoisomerases. nih.gov | Screening against a panel of drug-resistant bacterial strains. |
| 3-(1H-indol-3-yl)pyrazole-5-carboxylic acids | Endothelin-1 antagonist activity. nih.gov | Investigation for potential use in cardiovascular diseases like hypertension. |
Advancements in Isotope Labeling for Mechanistic and Metabolic Research
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a drug. musechem.com Isotope labeling is a powerful technique for elucidating these processes and for detailed mechanistic studies. musechem.comnih.gov
Future research on this compound can greatly benefit from advanced isotopic labeling strategies. musechem.com
Metabolic Profiling: Synthesizing carbon-14 (¹⁴C) or tritium (³H) labeled versions of the compound would allow for quantitative whole-body autoradiography in preclinical models, precisely tracking its distribution and identifying its major metabolites.
Mechanistic Studies: Stable isotope labeling, for instance with deuterium (²H), can be used to probe reaction mechanisms and to study the compound's interaction with its biological target. researchgate.net This can also be used to create "heavy" versions of the drug that may have an altered metabolic profile, potentially improving pharmacokinetic properties. musechem.com
In Vitro Studies: Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) can be used to study the compound's effect on the proteome, providing insights into its downstream cellular effects and mechanism of action. nih.gov
These studies are essential for understanding the molecule's behavior in a biological system, identifying potential drug-drug interactions, and ensuring a comprehensive understanding of its disposition.
Translational Research Perspectives from Preclinical to Investigational New Chemical Entities
The ultimate goal of preclinical research is to translate promising laboratory findings into a viable Investigational New Chemical Entity (INCE) for potential therapeutic use. For this compound, this involves a structured, multi-stage process that bridges basic discovery with regulatory submission, explicitly excluding human clinical trials.
The initial phase involves lead optimization , where analogues of the parent compound are synthesized and evaluated to improve their pharmacological profile. frontiersin.org This process aims to enhance potency and selectivity for the desired biological target while minimizing off-target effects. Concurrently, ADME properties are refined to ensure the compound has suitable characteristics for further development.
Following optimization, the lead candidate undergoes rigorous in vivo efficacy testing in established animal models that mimic human diseases. These studies are crucial to demonstrate that the compound can produce the desired therapeutic effect in a living organism. For example, if the compound shows anti-inflammatory properties, it would be tested in models such as carrageenan-induced paw edema in rats. mdpi.com Similarly, potential anticancer activity would be evaluated in tumor xenograft models. nih.gov
The final preclinical step involves comprehensive toxicology and safety pharmacology studies . These regulatory-compliant studies are designed to identify any potential toxicities and to establish a safe starting dose for potential future clinical investigation. This translational path is critical for determining whether a promising compound like this compound has the potential to become a new therapeutic agent. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-(1,5-dimethyl-1H-pyrazol-3-yl)propanoic acid, and how can regioselectivity be ensured in pyrazole-containing compounds?
Methodological Answer:
- A common approach involves condensation reactions followed by aza-Michael additions. For example, methyl esters of pyrazole-containing amino acids can be synthesized by reacting precursors like (benzyloxycarbonyl)amino derivatives with nitrophenyl-substituted pyrazoles under controlled pH and temperature .
- Regioselectivity in pyrazole synthesis is achieved by optimizing reaction conditions (e.g., solvent polarity, catalysts) and using sterically hindered substituents to direct bond formation. Computational tools like retrosynthetic analysis (PubChem data) can predict feasible pathways .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for small-molecule refinement due to its robustness in handling twinned data and high-resolution structures .
- WinGX provides an integrated suite for data processing, structure solution (via SHELXS/SHELXD), and visualization (ORTEP for displacement ellipsoids) .
Q. What safety precautions are critical when handling this compound in the laboratory?
Methodological Answer:
- Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors, as pyrazole derivatives may cause respiratory irritation .
- In case of skin contact, rinse immediately with water for 15 minutes. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound in crystalline phases?
Methodological Answer:
- Analyze intermolecular interactions using graph-set theory (e.g., Etter’s rules) to categorize hydrogen bonds (e.g., R₁²(6) motifs). SCXRD data can identify donor-acceptor distances and angles critical for network stability .
- Computational tools like Mercury (CCDC) can visualize packing diagrams and quantify interaction energies.
Q. What computational strategies are effective in predicting the reactivity of the pyrazole ring in drug design applications?
Methodological Answer:
- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electrophilic substitution sites on the pyrazole ring. Focus on Fukui indices to identify nucleophilic/electrophilic regions .
- Molecular docking (AutoDock Vina) can assess binding affinity to target proteins, such as antimicrobial enzymes, by optimizing steric and electronic complementarity .
Q. How can contradictory crystallographic data (e.g., disorder, twinning) be resolved during refinement?
Methodological Answer:
Q. What analytical techniques are suitable for characterizing tautomeric equilibria of the pyrazole moiety?
Methodological Answer:
- Variable-temperature NMR (VT-NMR) in DMSO-d₆ can detect tautomer shifts by monitoring chemical exchange peaks.
- IR spectroscopy (FTIR) identifies N-H stretching frequencies (3100–3500 cm⁻¹) to distinguish 1H/2H tautomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
